Dimethylone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

765231-58-1 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

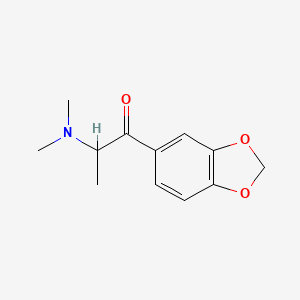

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one |

InChI |

InChI=1S/C12H15NO3/c1-8(13(2)3)12(14)9-4-5-10-11(6-9)16-7-15-10/h4-6,8H,7H2,1-3H3 |

InChI Key |

OSNIIMCBVLBNGS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |

Origin of Product |

United States |

Foundational & Exploratory

Dimethylone chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylone (βk-MDDMA) is a synthetic stimulant and empathogen belonging to the substituted cathinone (B1664624) class. As a designer drug, it has emerged in global recreational drug markets, prompting significant interest from the scientific and medical communities. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, pharmacology, metabolism, and analytical detection of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and forensic analysis. This document summarizes available quantitative data, outlines experimental methodologies where accessible, and visualizes a key metabolic pathway.

Chemical Structure and Properties

This compound, with the systematic IUPAC name 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one, is a chiral molecule typically encountered as a racemic mixture.[1] Its structure features a phenethylamine (B48288) core with a β-ketone group, a feature characteristic of the cathinone class. The presence of a methylenedioxy bridge on the phenyl ring and two methyl groups on the amine are defining structural aspects.

Physicochemical Properties

Quantitative experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information, with some properties being computed predictions.

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₅NO₃ | [2][3] |

| Molar Mass | 221.256 g/mol | [2][3] |

| Appearance | White crystalline powder | Guidechem |

| Solubility | Soluble in ethanol (B145695) and methanol; sparingly soluble in water. The hydrochloride salt is soluble in PBS (pH 7.2) at 5 mg/mL. | Guidechem,[4] |

| Predicted logP | 1.1 | [5] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| pKa | Not reported |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. While comprehensive spectral libraries are often proprietary, some information is available. Mass spectrometry, particularly LC-QTOF-MS, is a primary tool for its detection, revealing a characteristic fragmentation pattern.[6] Infrared (IR) spectroscopy can distinguish this compound from its isomers, such as ethylone, based on vibrations in the amine group region of the spectrum.[7]

Pharmacology

The pharmacological effects of this compound are primarily attributed to its interaction with monoamine transporters.

Mechanism of Action

This compound acts as an inhibitor of the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET).[8] By blocking the reuptake of these neurotransmitters from the synaptic cleft, this compound increases their extracellular concentrations, leading to enhanced monoaminergic signaling and its characteristic stimulant and empathogenic effects. It is reported to have micromolar potencies at these transporters.[8]

Pharmacological Data

Metabolism

The metabolism of this compound is a critical aspect of its pharmacology and toxicology. In vitro studies using human liver microsomes have elucidated its primary metabolic pathways.

Metabolic Pathways

The major metabolic transformations of this compound include:

-

N-dealkylation: Removal of one or both methyl groups from the amine.

-

β-Ketone Reduction: Reduction of the ketone group to a secondary alcohol.

-

Demethylenation: Opening of the methylenedioxy ring.[9]

The figure below illustrates a simplified overview of the initial metabolic steps of this compound.

Potential Signaling Pathway Involvement

Direct research into the specific intracellular signaling pathways modulated by this compound is limited. However, studies on the closely related compound, methylone, have shown effects on neurotrophic factor signaling, which may provide insights into the potential downstream effects of this compound. Methylone has been found to promote neurite outgrowth through pathways involving brain-derived neurotrophic factor (BDNF) and the mammalian target of rapamycin (B549165) (mTOR).[10][11]

The following diagram illustrates a hypothetical signaling cascade based on the findings for methylone, which could be investigated for this compound.

Disclaimer: This pathway is speculative for this compound and is based on data from the structurally similar compound, methylone. Further research is required to confirm this pathway for this compound.

Experimental Protocols

Synthesis of 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one (this compound)

A common synthetic route to β-keto phenethylamines involves the reaction of a substituted benzaldehyde (B42025) with a nitroalkane, followed by reduction and subsequent functional group manipulations. A plausible, though not explicitly detailed, synthesis could involve the reaction of piperonal (B3395001) (1,3-benzodioxole-5-carbaldehyde) with nitroethane, followed by further steps to introduce the dimethylamino group and form the β-ketone.

In Vitro Metabolism using Human Liver Microsomes

This protocol is a generalized procedure based on common practices in drug metabolism studies.

Objective: To identify the phase I metabolites of this compound.

Materials:

-

This compound

-

Pooled human liver microsomes (pHLM)

-

NADPH regenerating system (e.g., NADPH-A, NADPH-B)

-

Phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Centrifuge

-

Incubator

-

LC-QTOF-MS system

Procedure:

-

Prepare a stock solution of this compound.

-

In a microcentrifuge tube, combine the this compound solution, phosphate buffer, and pHLM.

-

Pre-incubate the mixture at 37°C for a short period.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C with gentle agitation for a defined period (e.g., 1 hour).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.

-

Centrifuge the mixture to pellet the precipitated proteins.

-

Transfer the supernatant to a new vial for analysis.

-

Analyze the supernatant by LC-QTOF-MS to identify the metabolites.

Analytical Method for this compound and its Metabolites by LC-QTOF-MS

This is a general workflow for the analysis of this compound and its metabolites.

Objective: To separate, detect, and identify this compound and its metabolites in a biological matrix.

Instrumentation:

-

High-performance liquid chromatography (HPLC) system

-

Quadrupole time-of-flight mass spectrometer (QTOF-MS)

-

C18 analytical column

Procedure:

-

Sample Preparation: Use the supernatant from the in vitro metabolism experiment or a suitably extracted biological fluid sample (e.g., plasma, urine).

-

Chromatographic Separation:

-

Inject the sample onto the C18 column.

-

Elute the analytes using a gradient of mobile phases, typically consisting of an aqueous phase with a modifier (e.g., formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

-

Mass Spectrometric Detection:

-

Ionize the eluted compounds using a suitable ionization source (e.g., electrospray ionization - ESI).

-

Acquire full-scan mass spectra to detect the parent drug and its potential metabolites.

-

Perform tandem mass spectrometry (MS/MS) on the ions of interest to obtain fragmentation patterns for structural elucidation and confirmation.

-

-

Data Analysis:

-

Process the acquired data to identify peaks corresponding to the parent drug and its metabolites based on their accurate mass and retention times.

-

Compare the fragmentation patterns with known standards or predict fragmentation to confirm the identity of the metabolites.

-

The following diagram outlines the general workflow for the in vitro metabolism and analysis of this compound.

Conclusion

This compound is a synthetic cathinone with stimulant and empathogenic properties, acting primarily as a monoamine transporter inhibitor. While its chemical structure and primary mechanism of action are established, there is a notable lack of publicly available, detailed quantitative data regarding its physicochemical and pharmacological properties. Its metabolism follows predictable pathways for substituted cathinones, including N-dealkylation, β-ketone reduction, and demethylenation. Further research is warranted to fully characterize its pharmacological and toxicological profile, including its effects on intracellular signaling pathways, and to develop and validate detailed analytical and synthetic protocols. This guide provides a foundational overview for professionals in the fields of pharmacology, toxicology, and forensic science.

References

- 1. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | C12H15NO3 | CID 9794472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-activity relationships of bath salt components: substituted cathinones and benzofurans at biogenic amine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "In Vitro metabolic profiling of methylenedioxy-substituted synthetic c" by Ya-Ling Yeh, Chin-Lin Hsieh et al. [jfda-online.com]

- 10. researchgate.net [researchgate.net]

- 11. transcendtherapeutics.com [transcendtherapeutics.com]

Pharmacological Profile of Dimethylone Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylone (hydrochloride), also known as βk-MDDMA, is a synthetic cathinone (B1664624) derivative with stimulant and empathogenic effects. Structurally related to methylone and 3,4-methylenedioxymethamphetamine (MDMA), its primary mechanism of action is the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This guide provides a comprehensive overview of the pharmacological properties of this compound hydrochloride, including its effects on monoamine transporters, a comparative analysis with related compounds, and detailed experimental protocols for its in vitro characterization. Due to a lack of specific quantitative binding and uptake inhibition data for this compound in the scientific literature, this guide presents data for the closely related compound, methylone, to provide a relevant pharmacological context.

Introduction

This compound, or 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one, is a member of the substituted cathinone class of psychoactive substances.[1] It is recognized for its stimulant and empathogenic properties, which are attributed to its interaction with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2] As a reuptake inhibitor, this compound blocks the reabsorption of these key neurotransmitters from the synaptic cleft, thereby prolonging their signaling activity. Animal studies have shown that this compound can substitute for methamphetamine and MDMA, indicating a similar pharmacological profile.[1]

Mechanism of Action: Monoamine Transporter Inhibition

The principal pharmacological effect of this compound hydrochloride is the inhibition of DAT, NET, and SERT. This action leads to an accumulation of dopamine, norepinephrine, and serotonin in the synapse, resulting in enhanced neurotransmission and the characteristic stimulant and empathogenic effects.

Quantitative Data for Related Compounds

The following tables summarize the in vitro potency of methylone at human monoamine transporters. This data is essential for understanding the likely pharmacological profile of this compound.

Table 1: Monoamine Transporter Uptake Inhibition (IC50) of Methylone

| Transporter | IC50 (µM) | Reference Compound | IC50 (µM) |

| Dopamine (DAT) | 4.82 | MDMA | - |

| Norepinephrine (NET) | - | MDMA | - |

| Serotonin (SERT) | - | MDMA | - |

Data for methylone is presented as a comparator due to the lack of specific data for this compound.

Table 2: Monoamine Transporter Binding Affinity (Ki) of Methylone

| Transporter | Ki (µM) | Reference Compound | Ki (µM) |

| Dopamine (DAT) | 2.73 | MDMA | - |

| Norepinephrine (NET) | - | MDMA | - |

| Serotonin (SERT) | - | MDMA | - |

Data for methylone is presented as a comparator due to the lack of specific data for this compound.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to characterize the pharmacological profile of substituted cathinones like this compound hydrochloride.

Radioligand Binding Assay for Monoamine Transporters

This protocol is used to determine the binding affinity (Ki) of a test compound for the dopamine, norepinephrine, and serotonin transporters.

Materials:

-

HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).

-

Membrane preparations from these cells.

-

Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]paroxetine for SERT).

-

Test compound (this compound hydrochloride).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the target transporter are prepared by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, membrane preparations are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol measures the potency (IC50) of a test compound to inhibit the uptake of neurotransmitters into cells expressing the respective transporters.

Materials:

-

HEK293 cells stably expressing hDAT, hNET, or hSERT.

-

Radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

-

Test compound (this compound hydrochloride).

-

Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Cell Culture: Cells are cultured in appropriate multi-well plates.

-

Pre-incubation: Cells are washed and pre-incubated with varying concentrations of the test compound or vehicle.

-

Uptake Initiation: The uptake reaction is initiated by adding the radiolabeled neurotransmitter.

-

Incubation: Cells are incubated for a defined period to allow for neurotransmitter uptake.

-

Termination: Uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: Cells are lysed, and the amount of radioactivity taken up is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the neurotransmitter (IC50) is determined.

Signaling Pathways and Visualizations

The inhibition of monoamine reuptake by this compound hydrochloride leads to an increase in the synaptic concentration of dopamine, norepinephrine, and serotonin. These neurotransmitters then activate their respective postsynaptic receptors, initiating a cascade of intracellular signaling events.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a radioligand binding assay.

Signaling Pathway: Dopamine Receptor Activation

Caption: Dopamine receptor signaling pathway.

Signaling Pathway: Norepinephrine Receptor Activation

Caption: Norepinephrine receptor signaling pathways.

Signaling Pathway: Serotonin Receptor Activation

Caption: Serotonin receptor signaling pathways.

Conclusion

This compound hydrochloride is a synthetic cathinone that primarily functions as a monoamine transporter inhibitor. While direct quantitative pharmacological data for this compound is limited, its close structural and functional relationship with methylone and MDMA provides a strong basis for understanding its activity. The provided experimental protocols and pathway diagrams offer a framework for the in vitro characterization and mechanistic understanding of this compound and related compounds. Further research is warranted to precisely quantify the binding affinities and uptake inhibition potencies of this compound to fully elucidate its pharmacological profile and potential for drug development or toxicological assessment.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy bk-MDDMA (hydrochloride) | 109367-07-9 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Comparative neuropharmacology of three psychostimulant cathinone derivatives: butylone, mephedrone and methylone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. repositori-api.upf.edu [repositori-api.upf.edu]

- 7. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

The Neurochemical Landscape of Dimethylone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylone (βk-MDDMA), a synthetic cathinone (B1664624) derivative, has emerged as a compound of interest within the scientific community due to its distinct psychoactive properties and neurochemical interactions. This technical guide provides a comprehensive overview of the neurochemical effects of this compound on the central nervous system. It delves into its mechanism of action as a monoamine transporter substrate, presenting a detailed analysis of its binding affinities and functional effects on dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) systems. This document synthesizes quantitative data from various in vitro and in vivo studies into structured tables for comparative analysis. Furthermore, it outlines detailed experimental protocols for key assays and provides visualizations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's neuropharmacology.

Introduction

This compound, chemically known as 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one, is a substituted cathinone that shares structural similarities with MDMA.[1] Its stimulant and empathogenic effects are attributed to its interaction with monoamine neurotransmitter systems in the brain.[1][2][3] Understanding the precise neurochemical mechanisms of this compound is crucial for the fields of neuropharmacology, toxicology, and drug development. This guide aims to consolidate the current scientific knowledge on this compound, presenting it in a manner that is both accessible and technically detailed for a scientific audience.

Mechanism of Action

This compound primarily functions as a monoamine reuptake inhibitor and releasing agent, targeting the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[1][4][5] By blocking the reuptake and promoting the efflux of these neurotransmitters, this compound leads to an increase in their synaptic concentrations, thereby enhancing monoaminergic neurotransmission.[6][7] This dual action as both an inhibitor and a substrate for monoamine transporters is a key characteristic of many synthetic cathinones.[4][8]

Interaction with Monoamine Transporters

This compound exhibits a non-selective profile, interacting with all three major monoamine transporters.[9] In vitro studies have demonstrated that it acts as a substrate for DAT, NET, and SERT, stimulating the release of the respective neurotransmitters.[6][8] This action is similar to that of MDMA, although this compound is generally considered to be less potent.[6]

The following diagram illustrates the proposed mechanism of this compound at a monoaminergic synapse.

Figure 1: Mechanism of this compound at the monoaminergic synapse.

Quantitative Neurochemical Data

The following tables summarize the in vitro binding affinities and functional potencies of this compound at the human monoamine transporters. These values are critical for understanding its pharmacological profile and for comparing its activity with other psychoactive substances.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM) of this compound

| Compound | hDAT (Ki, nM) | hSERT (Ki, nM) | hNET (Ki, nM) | Reference |

| This compound | 2.73 ± 0.2 | - | - | [10] |

Note: '-' indicates data not available in the cited sources.

Table 2: Monoamine Transporter Inhibition Potencies (IC50, µM) of this compound

| Compound | hDAT (IC50, µM) | hSERT (IC50, µM) | hNET (IC50, µM) | Reference |

| This compound | 4.82 | - | - | [10] |

| Methylone | - | - | - | [10] |

Note: A direct IC50 value for this compound at SERT and NET was not found in the provided search results. The table includes Methylone for comparative context, as it is a closely related compound often studied alongside this compound.

Experimental Protocols

The characterization of this compound's neurochemical effects relies on a variety of established in vitro and in vivo experimental protocols. The following sections detail the methodologies for key experiments.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Ki) of a compound for a specific transporter.

Objective: To measure the affinity of this compound for human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Materials:

-

HEK 293 cells stably expressing hDAT, hSERT, or hNET.

-

Cell membrane preparations from the above cell lines.

-

Radioligand (e.g., [¹²⁵I]RTI-55).

-

Test compound (this compound).

-

Reference inhibitors.

-

Assay buffer (e.g., Krebs-HEPES).

-

Scintillation fluid and counter.

Procedure:

-

Cell Culture and Membrane Preparation: HEK 293 cells expressing the target transporter are cultured and harvested. Cell membranes are prepared through homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, add cell membranes, the radioligand, and varying concentrations of the test compound (this compound) or a reference inhibitor. A control group with no test compound is also included to determine total binding. Non-specific binding is determined in the presence of a high concentration of a known inhibitor.

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set duration to allow for binding equilibrium to be reached.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[11]

Figure 2: Workflow for Radioligand Binding Assay.

Neurotransmitter Uptake Inhibition Assay

This assay measures the potency of a compound to inhibit the reuptake of neurotransmitters into cells.

Objective: To determine the IC50 value of this compound for the inhibition of dopamine, serotonin, and norepinephrine uptake.

Materials:

-

HEK 293 cells stably expressing hDAT, hSERT, or hNET.

-

Radiolabeled neurotransmitters ([³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).

-

Test compound (this compound).

-

Reference inhibitors.

-

Assay buffer.

-

Scintillation fluid and counter.

Procedure:

-

Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere.

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or a reference inhibitor for a short period.

-

Uptake Initiation: Add the radiolabeled neurotransmitter to each well to start the uptake reaction.

-

Incubation: Incubate the plate at a controlled temperature for a specific time to allow for neurotransmitter uptake.

-

Uptake Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells to release the intracellular contents.

-

Scintillation Counting: Measure the radioactivity in the cell lysate.

-

Data Analysis: Determine the IC50 value by plotting the percentage of uptake inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.[11]

In Vivo Neurochemical Effects

In vivo studies, often utilizing techniques like microdialysis in animal models, provide crucial insights into the effects of this compound on neurotransmitter dynamics in the living brain.

Effects on Extracellular Neurotransmitter Levels

Administration of this compound has been shown to increase extracellular levels of dopamine and serotonin in the brain. For instance, one study using in vivo microdialysis in the caudate putamen of rats found that this compound elicited a 200% increase in baseline dopamine levels.[12] These elevations in synaptic monoamines are directly linked to the behavioral and psychoactive effects of the drug.[6][13]

The following diagram illustrates the logical relationship between this compound administration and its neurochemical and behavioral outcomes.

Figure 3: Causal chain of this compound's effects.

Conclusion

This compound exerts its effects on the central nervous system primarily by acting as a non-selective monoamine reuptake inhibitor and releasing agent. Its interaction with dopamine, serotonin, and norepinephrine transporters leads to a significant increase in the synaptic availability of these neurotransmitters, underlying its characteristic stimulant and empathogenic properties. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the neuropharmacology of this compound and related compounds. A thorough understanding of its neurochemical profile is essential for assessing its therapeutic potential, abuse liability, and toxicological risks.

References

- 1. Page loading... [guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chemicalroute.com [chemicalroute.com]

- 4. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 8. Neurotoxicology of Synthetic Cathinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Dimethylone (βk-MDDMA) for Researchers and Scientists

A comprehensive overview of the discovery, history, synthesis, and pharmacology of the research chemical Dimethylone.

Introduction

This compound, also known by its chemical name 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one and the synonym β-keto-methylenedioxydimethylamphetamine (βk-MDDMA), is a substituted cathinone (B1664624) derivative.[1][2] Structurally, it is the β-keto analogue of 3,4-methylenedioxy-N,N-dimethylamphetamine (MDDMA). As a research chemical, it has garnered interest for its stimulant and empathogenic properties, which are pharmacologically similar to those of MDMA (ecstasy).[1][3] This technical guide provides an in-depth analysis of the discovery, synthesis, analytical profile, and pharmacological actions of this compound for researchers, scientists, and drug development professionals.

History and Discovery

While the exact date and original synthesis of this compound are not extensively documented in readily available scientific literature, it emerged as a designer drug in the early 2000s.[4] It is often sold as a research chemical or as a component in "bath salts" and other psychoactive products.[5] Its legal status varies by country, and in the United States, it is classified as a Schedule I controlled substance as a positional isomer of butylone.[6]

Chemical Synthesis

The synthesis of this compound, like other substituted cathinones, typically proceeds through a multi-step process, often starting from piperonal (B3395001) (3,4-methylenedioxybenzaldehyde), a readily available precursor.[6][7] A common synthetic route involves the formation of an α-bromoketone intermediate, followed by amination.

General Synthetic Pathway

A plausible synthetic route for this compound is outlined below. This represents a general methodology for the synthesis of β-keto-phenethylamines.

Step 1: Grignard Reaction to form 1-(1,3-benzodioxol-5-yl)propan-1-ol. Piperonal is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding secondary alcohol.

Step 2: Oxidation to 1-(1,3-benzodioxol-5-yl)propan-1-one. The secondary alcohol is then oxidized using a suitable oxidizing agent, like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, to yield the propiophenone (B1677668) derivative.

Step 3: α-Bromination to form 2-bromo-1-(1,3-benzodioxol-5-yl)propan-1-one. The ketone is then brominated at the alpha position. This can be achieved using bromine in a suitable solvent like acetic acid or with N-bromosuccinimide (NBS).[8][9]

Step 4: Amination to form 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one (this compound). The resulting α-bromoketone is then reacted with dimethylamine (B145610) in a nucleophilic substitution reaction to yield this compound.[10] The product is typically isolated as a hydrochloride salt to improve its stability and handling.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [wap.guidechem.com]

- 3. Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [3H]Dopamine Uptake through the Dopamine and Norepinephrine Transporters is Decreased in the Prefrontal Cortex of Transgenic Mice Expressing HIV-1 Transactivator of Transcription Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(1,3-Benzodioxol-5-yl)-2-(benzylamino)propan-1-one | C17H17NO3 | CID 91699622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Dimedone(126-81-8) 1H NMR [m.chemicalbook.com]

- 8. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. α-Bromoketone synthesis by bromination [organic-chemistry.org]

- 10. moleculardevices.com [moleculardevices.com]

An In-depth Technical Guide to the Solubility of Dimethylone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Dimethylone (also known as bk-MDDMA), a synthetic cathinone. Understanding the solubility of this compound in aqueous and organic solvents is crucial for its detection, quantification, and for researchers studying its pharmacological and toxicological properties. This document compiles available quantitative and qualitative solubility data, presents a detailed, adaptable experimental protocol for solubility determination, and visualizes the experimental workflow.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. For this compound, solubility data is primarily available for its hydrochloride salt, which is the common form for analytical standards. The data is summarized in the table below.

| Solvent | Chemical Formula | Form of this compound | Solubility (mg/mL) | Temperature (°C) | Molarity (M)¹ | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Hydrochloride | 5 | Not Specified | ~0.0194 | Data from analytical standard provider.[1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Hydrochloride | 10 | Not Specified | ~0.0388 | Data from analytical standard provider.[1] |

| Ethanol (B145695) | C₂H₅OH | Hydrochloride | 0.3 | Not Specified | ~0.0012 | Data from analytical standard provider.[1] |

| Phosphate-Buffered Saline (PBS) pH 7.2 | N/A | Hydrochloride | 5 | Not Specified | ~0.0194 | Data from analytical standard provider.[1] |

| Water | H₂O | Free Base | Sparingly Soluble | Not Specified | N/A | Qualitative data.[2] |

| Methanol | CH₃OH | Free Base | Soluble | Not Specified | N/A | Qualitative data.[2] |

¹Molarity calculated based on the molecular weight of this compound hydrochloride (257.7 g/mol ). This is an approximation as the density of the solution is not accounted for.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like this compound using the isothermal shake-flask method, a widely accepted technique for solubility measurement. This protocol can be adapted for various solvents.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (hydrochloride or free base)

-

Solvent of interest (e.g., water, ethanol, acetonitrile)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography-Mass Spectrometry (GC-MS)

-

Vials for sample preparation and analysis

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Separation:

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

For faster separation, the sample can be centrifuged at a controlled temperature.

-

-

Sample Extraction and Dilution:

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining microscopic particles.

-

Perform a precise dilution of the filtered, saturated solution with the same solvent to bring the concentration within the working range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV, GC-MS) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL) or as molarity (mol/L).

-

Report the temperature at which the solubility was determined.

-

Visualizations

To further clarify the processes and relationships involved in solubility studies, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

In-Depth Technical Guide for the Spectroscopic Identification of Dimethylone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies required for the unequivocal identification of Dimethylone (bk-MDDMA), a substituted cathinone (B1664624). The information presented is intended to support forensic analysis, research, and drug development activities.

Mass Spectrometry (MS) Data

Mass spectrometry is a cornerstone technique for the identification of this compound, providing critical information about its molecular weight and fragmentation pattern.

Quantitative Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound is characterized by a specific fragmentation pattern that allows for its confident identification. The table below summarizes the key mass-to-charge ratios (m/z) and their relative abundances.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 221 | 5 | [M]+ (Molecular Ion) |

| 163 | 10 | [M - C3H8N]+ |

| 135 | 100 | [M - C4H8NO]+ (Base Peak) |

| 77 | 15 | [C6H5]+ |

| 72 | 85 | [C4H10N]+ |

| 58 | 95 | [C3H8N]+ |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a typical GC-MS methodology for the analysis of this compound.

Instrumentation:

-

Gas Chromatograph: Agilent 7890B or equivalent

-

Mass Spectrometer: Agilent 5977B Single Quadrupole or equivalent

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

GC Parameters:

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

-

Carrier Gas: Helium

-

Flow Rate: 1.2 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial temperature: 170 °C, hold for 1 min

-

Ramp 1: 8 °C/min to 190 °C

-

Ramp 2: 18 °C/min to 293 °C, hold for 7.1 min

-

Ramp 3: 50 °C/min to 325 °C, hold for 6.1 min

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 180 °C

-

Scan Range: m/z 40 - 550

Sample Preparation:

-

Dissolve a reference standard or the unknown sample in a suitable solvent (e.g., methanol, chloroform).

-

For hydrochloride salts, dissolve in deionized water, basify with a saturated sodium carbonate solution, and extract the free base into an organic solvent like chloroform (B151607).

-

Filter the extract if necessary.

-

Inject the prepared sample into the GC-MS system.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic (3H) | 6.8 - 7.5 | m | - |

| O-CH₂-O | 6.0 | s | - |

| CH | 4.5 - 4.8 | q | ~7 |

| N(CH₃)₂ | 2.3 - 2.5 | s | - |

| CH-CH₃ | 1.3 - 1.5 | d | ~7 |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 200 |

| Aromatic (6C) | 108 - 150 |

| O-CH₂-O | ~101 |

| CH | 65 - 70 |

| N(CH₃)₂ | 40 - 45 |

| CH-CH₃ | 15 - 20 |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol provides a general methodology for acquiring NMR spectra of this compound or related cathinone derivatives.

Instrumentation:

-

NMR Spectrometer: Bruker Avance series (e.g., 400 MHz) or equivalent

Experimental Parameters:

-

Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

-

Temperature: 298 K (25 °C)

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16 - 64

-

Relaxation Delay: 1.0 - 2.0 s

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30')

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2.0 s

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6 - 0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex or gently warm if necessary.

-

If necessary, add a small amount of an internal standard (e.g., Tetramethylsilane - TMS, δ = 0.00 ppm).

Workflow for Spectroscopic Identification of this compound

The following diagram illustrates the logical workflow for the identification of this compound using the spectroscopic techniques described in this guide.

Caption: Workflow for this compound Identification.

A Technical Whitepaper on the Pre-Clinical Assessment of Dimethylone (bk-MDDMA) for Potential Therapeutic Research

Disclaimer: Dimethylone (also known as bk-MDDMA) is a Schedule I controlled substance in the United States and other countries.[1] This classification signifies a high potential for abuse and no currently accepted medical use. The following document is intended for research and drug development professionals as a technical guide summarizing the existing scientific knowledge. It is not an endorsement of its use. Research into its therapeutic applications is virtually non-existent, and significant toxicological and legal barriers exist.

**Executive Summary

This compound is a synthetic substituted cathinone (B1664624) with stimulant and empathogenic effects, structurally related to MDMA.[1] It functions primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[2] While its analogue, methylone, was initially synthesized as a potential antidepressant, neither compound has been approved for therapeutic use.[3][4] Instead, this compound has emerged as a designer drug. Pre-clinical research, largely from in vitro and animal models, points to significant neurotoxicity concerns, including the induction of oxidative stress, mitochondrial dysfunction, and apoptosis in neuronal cells.[5] This paper provides a comprehensive overview of the known pharmacology, metabolism, and toxicology of this compound and its analogues, presenting available quantitative data, experimental protocols, and key metabolic and signaling pathways to inform any potential, purely hypothetical, future pre-clinical assessments.

Pharmacology and Mechanism of Action

This compound is a substituted cathinone derivative that displays stimulant properties in animal studies, substituting for methamphetamine and MDMA.[1] Its primary mechanism of action is the inhibition of monoamine transporters, preventing the reuptake of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) from the synaptic cleft, thereby increasing their extracellular concentrations.[2] This action as a non-selective monoamine reuptake inhibitor is similar to cocaine.[6] This increase in neurotransmitter levels is believed to underlie its stimulant and empathogenic effects.[2]

Metabolism and Pharmacokinetics

In vitro studies using human liver microsomes show that this compound undergoes extensive Phase I metabolism.[7] The primary metabolic pathways identified are reduction of the keto function and demethylenation. Additional observed metabolic transformations include N-dealkylation and aliphatic hydroxylation.[7]

Pharmacokinetic Data (from Analogue Compound: Methylone)

No controlled human pharmacokinetic studies for this compound are available. However, a study on the closely related compound Methylone provides insight into the potential kinetic profile. The data shows linear pharmacokinetics across a range of oral doses.[8][9]

| Oral Dose | Cmax (ng/mL) | AUC₀₋₂₄ (h·ng/mL) | T½ (hours) | Tmax (hours) |

| 50 mg | 153 | 1042.8 | 5.8 | 1.5 |

| 100 mg | 304 | 2441.2 | 6.4 | ~2.0 |

| 150 mg | 355 | 3524.4 | 6.9 | ~2.0 |

| 200 mg | 604 | 5067.9 | 6.4 | ~2.0 |

| Table 1: Pharmacokinetic parameters of Methylone following oral administration in human volunteers. This data is for an analogue compound and should be interpreted with caution.[8][9] |

Pre-Clinical Toxicology

The primary concern for the therapeutic development of synthetic cathinones is their neurotoxic potential.[10] Studies on this compound and its analogues have highlighted several mechanisms of toxicity.

-

Neurotoxicity: In vitro studies using human dopaminergic SH-SY5Y cells have shown that this compound and the related compound Methylone induce concentration-dependent loss of cell viability.[5] The underlying mechanisms include a significant increase in reactive oxygen and nitrogen species (ROS/RNS), depletion of intracellular glutathione, dissipation of mitochondrial membrane potential, and depletion of ATP, ultimately leading to apoptosis via activation of caspases 3, 8, and 9.[5] In vivo studies in mice have also indicated that Methylone can cause damage to dopamine and serotonin nerve terminals.[11]

-

Cardiotoxicity: While direct data for this compound is limited, research on Methylone has demonstrated cardiotoxic effects in H9c2 rat cardiomyoblasts, with oxidative stress identified as a key contributor.[12]

Quantitative Toxicology Data (from Analogue Compound: Methylone)

| Assay Type | Cell Line | Compound | Endpoint | Value |

| Cardiotoxicity | H9c2 (Rat Cardiomyoblasts) | Methylone | IC₅₀ (24h) | 0.98 mM |

| Neurotoxicity | SH-SY5Y (Human Dopaminergic) | Methylone | Cell Viability | Concentration-dependent decrease |

| Table 2: Summary of in vitro cytotoxicity data for the analogue compound Methylone .[5][12] |

Experimental Protocols

Protocol for In Vitro Metabolism in Human Liver Microsomes

This protocol is adapted from methodologies used in the study of synthetic cathinone metabolism.[7]

-

Preparation of Reaction Solution:

-

Prepare a 1 mg/mL standard of this compound. Dry and reconstitute with deionized water.

-

In a microcentrifuge tube, combine:

-

1 µL of the drug standard.

-

81 µL of 100 mM phosphate (B84403) buffer (pH 7.4).

-

5 µL of NADPH Regenerating System Solution A.

-

1 µL of NADPH Regenerating System Solution B.

-

5 µL of pooled human liver microsomes (pHLM).

-

-

-

Incubation:

-

Thoroughly mix the reaction solution.

-

Incubate at 37°C in a shaking incubator for 1 hour.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Vortex and centrifuge to precipitate proteins.

-

-

Analysis:

-

Analyze the supernatant using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) to identify and characterize metabolites.

-

Protocol for In Vitro Neurotoxicity Assessment

This protocol is based on the methods described for assessing the neurotoxicity of cathinones in SH-SY5Y cells.[5]

-

Cell Culture:

-

Culture human SH-SY5Y neuroblastoma cells in standard medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin) at 37°C and 5% CO₂.

-

Seed cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Drug Exposure:

-

Prepare a range of this compound concentrations in culture medium.

-

Replace the medium in the wells with the drug-containing medium. Include a vehicle-only control group.

-

Expose the cells for a 24-hour period.

-

-

Viability Assay (MTT Assay):

-

After 24 hours, add MTT solution to each well and incubate for 3-4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals using a solubilization buffer (e.g., DMSO or acidic isopropanol).

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.

-

-

Oxidative Stress and Apoptosis Assays:

-

Parallel experiments can be conducted to measure ROS/RNS production (e.g., using DCFH-DA dye), mitochondrial membrane potential (e.g., using JC-1 dye), and caspase activation (using specific caspase activity assays).

-

Challenges and Future Directions

The therapeutic potential of this compound is, at present, entirely hypothetical and faces formidable challenges.

-

Legal and Regulatory Status: As a Schedule I drug, research is highly restricted, and the path to clinical trials is exceptionally difficult.[1]

-

Neurotoxicity: The demonstrated mechanisms of neurotoxicity, including oxidative stress and apoptosis, represent a major safety concern that would likely preclude human administration.[5]

-

Abuse Potential: Its action on the dopamine transporter and its substitution for methamphetamine in animal models suggest a high potential for abuse and addiction.[1][11]

Any future research would need to begin with a comprehensive pre-clinical program focused on rigorously evaluating its safety profile before any therapeutic efficacy could even be considered.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats [frontiersin.org]

- 5. Neurotoxicity of β-Keto Amphetamines: Deathly Mechanisms Elicited by Methylone and MDPV in Human Dopaminergic SH-SY5Y Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of designer cathinones in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurotoxicology of Synthetic Cathinone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthetic Cathinones and Neurotoxicity Risks: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Dimethylone: A Technical Guide to its Relationship with the Cathinone Class

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethylone, also known as βk-MDDMA, is a synthetic stimulant of the cathinone (B1664624) class, structurally related to MDMA. This technical guide provides an in-depth analysis of this compound's chemical properties, its pharmacological profile at monoamine transporters, and its relationship within the broader class of substituted cathinones. This document summarizes available quantitative data on its bioactivity, outlines relevant experimental methodologies, and illustrates the key signaling pathways involved in its mechanism of action.

Introduction: The Cathinone Class and this compound's Place Within It

Substituted cathinones are a class of psychoactive compounds derived from cathinone, a naturally occurring stimulant found in the khat plant (Catha edulis).[1] The core chemical structure of cathinones is a phenethylamine (B48288) backbone with a ketone group at the beta (β) position.[1] Modifications to the aromatic ring, the alpha-carbon, or the amino group give rise to a wide array of derivatives with varying pharmacological profiles.

This compound (1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)propan-1-one) is the β-keto analog of 3,4-methylenedioxymethamphetamine (MDMA).[2] Its structure features the characteristic 3,4-methylenedioxy ring substitution common to many psychoactive phenethylamines and a dimethylated amine. This structural similarity to MDMA and other cathinones like methylone dictates its mechanism of action, primarily as an agent that interacts with monoamine transporters.

Chemical Synthesis

The synthesis of this compound, while not explicitly detailed in readily available literature, can be inferred from the established synthetic routes for related β-keto-phenethylamines. A common approach involves the alpha-bromination of a propiophenone (B1677668) precursor followed by nucleophilic substitution with the desired amine.

Hypothesized Synthetic Pathway for this compound:

Caption: Hypothesized two-step synthesis of this compound.

Pharmacology: Interaction with Monoamine Transporters

The primary pharmacological action of this compound and related cathinones is the modulation of monoamine neurotransmitter systems, specifically those for dopamine (B1211576) (DA), serotonin (B10506) (5-HT), and norepinephrine (B1679862) (NE).[2] This is achieved through interaction with their respective transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2] this compound acts as a non-selective inhibitor of these transporters, preventing the reuptake of neurotransmitters from the synaptic cleft and thereby increasing their extracellular concentrations.[2]

Quantitative Data

| Compound | Transporter | Ki (nM) | IC50 (nM) | Reference |

| Methylone | DAT | 2730 ± 200 | 4820 | [3] |

| SERT | Not specified | Not specified | ||

| NET | Not specified | Not specified | ||

| MDMA | DAT | Not specified | Not specified | |

| SERT | Not specified | Not specified | ||

| NET | Not specified | Not specified |

Note: The provided data is for methylone, a close structural analog of this compound. Ki values represent the binding affinity, where a lower value indicates a higher affinity. IC50 values represent the concentration of the compound required to inhibit 50% of the transporter's function.

Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the pharmacological activity of compounds like this compound at monoamine transporters.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to a specific transporter.

Workflow for Radioligand Binding Assay:

Caption: General workflow for a radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human dopamine, serotonin, or norepinephrine transporter are prepared by homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, or [³H]nisoxetine for NET) and a range of concentrations of the test compound (this compound).

-

Incubation: The plate is incubated at a controlled temperature to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assay

This assay measures the functional inhibition of the transporter by a test compound.

Workflow for Uptake Inhibition Assay:

Caption: General workflow for a neurotransmitter uptake inhibition assay.

Detailed Methodology:

-

Cell Culture: Cells stably expressing the human dopamine, serotonin, or norepinephrine transporter are cultured in multi-well plates.

-

Pre-incubation: The cells are washed and pre-incubated with varying concentrations of the test compound (this compound).

-

Uptake Initiation: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) is added to the wells to initiate uptake.

-

Termination: After a short incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer.

-

Lysis and Quantification: The cells are lysed, and the amount of radioactivity that was taken up into the cells is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.

Signaling Pathways

The inhibition of monoamine transporters by this compound leads to an accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft. These elevated neurotransmitter levels result in enhanced activation of their respective postsynaptic receptors, which are primarily G-protein coupled receptors (GPCRs).

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors.

-

D1-like receptor activation typically leads to the stimulation of adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).

-

D2-like receptor activation generally inhibits adenylyl cyclase, leading to a decrease in cAMP levels.

Both receptor families can also signal through β-arrestin pathways, which can mediate G-protein independent signaling cascades.[4][5]

Simplified Dopamine Receptor Signaling:

Caption: Overview of D1-like and D2-like dopamine receptor signaling.

Serotonin Receptor Signaling

The serotonin system is highly complex, with at least 14 different receptor subtypes. Most of these are GPCRs that couple to various G-proteins (Gs, Gi/o, Gq/11) to initiate a wide range of intracellular signaling cascades. Similar to dopamine receptors, serotonin receptors can also engage β-arrestin-mediated signaling pathways.[5]

Conclusion

This compound's relationship to the cathinone class is defined by its β-keto-phenethylamine core structure and its primary mechanism of action as a monoamine transporter inhibitor. Its pharmacological profile, inferred from data on the closely related compound methylone, suggests a non-selective inhibition of DAT, SERT, and NET, leading to increased synaptic concentrations of dopamine, serotonin, and norepinephrine. The subsequent activation of postsynaptic dopamine and serotonin receptors initiates complex intracellular signaling cascades that are responsible for the compound's stimulant and psychoactive effects. Further research is required to fully elucidate the specific binding affinities, functional potencies, and detailed downstream signaling effects of this compound to better understand its unique pharmacological profile within the diverse class of synthetic cathinones.

References

- 1. researchgate.net [researchgate.net]

- 2. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen [mdpi.com]

- 4. Role of Beta-Arrestin 2 Downstream of Dopamine Receptors in the Basal Ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Quantification of Dimethylone in Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of dimethylone, a synthetic cathinone (B1664624), in various biological matrices. The protocols outlined below are based on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity for forensic and clinical toxicology, as well as pharmacokinetic studies.

Introduction

This compound (βk-MDDMA) is a substituted cathinone derivative with stimulant and empathogenic effects.[1] As a controlled substance in many jurisdictions, its accurate quantification in biological specimens such as blood, plasma, and urine is crucial for legal and medical purposes. These protocols are designed to provide robust and reproducible methods for the extraction, identification, and quantification of this compound.

Analytical Techniques Overview

The primary methods for the quantification of synthetic cathinones are GC-MS and LC-MS/MS. GC-MS is a well-established technique, often requiring derivatization for thermally labile compounds like some cathinones to improve their chromatographic properties.[2] LC-MS/MS has become increasingly popular due to its high sensitivity and specificity, often allowing for "dilute-and-shoot" methods that simplify sample preparation.[3]

Quantitative Data Summary

The following tables summarize the quantitative performance of various analytical methods for the determination of this compound and other closely related synthetic cathinones in biological samples.

Table 1: GC-MS Quantitative Data for Synthetic Cathinones in Whole Blood

| Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |

| This compound (and other cathinones) | 1.0 - 2.5 | 0.02 - 0.72 | 83.2 - 106 | [4] |

| Various Cathinones | 10 | 5 | > 73 | [5] |

| Various Cathinones | 25 | 5 - 25 | > 85 | [6] |

Table 2: LC-MS/MS Quantitative Data for Synthetic Cathinones in Urine

| Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |

| Methylone (similar to this compound) | 0.5 - 1.0 | 0.1 - 0.5 | Not Specified | [7] |

| Methylone | 25 (Calibrator) | Not Specified | Not Applicable (Dilute-and-shoot) | [3] |

| 16 Synthetic Cathinones | Not Specified | 0.09 - 0.5 | Not Specified | |

| 10 Metabolites | Not Specified | Not Specified | Not Specified | [8] |

Table 3: LC-MS/MS Quantitative Data for Synthetic Cathinones in Plasma

| Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Reference |

| Thiafentanil (Opioid) | 4.38 | Not Specified | 94.8 - 103.8 | [9] |

| Naltrexone (Opioid Antagonist) | 15.63 | Not Specified | 94.8 - 95.9 | [9] |

| Lobeglitazone | 0.5 | Not Specified | 90.8 | [10] |

Note: Data for other analytes are included to provide a representative range of performance for similar analytical methods where this compound-specific data was not available.

Experimental Protocols

Protocol 1: GC-MS Quantification of this compound in Whole Blood

This protocol is adapted from a validated method for the simultaneous determination of multiple synthetic cathinones in whole blood.[4][11]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

-

To 1 mL of whole blood sample, add 25 µL of an appropriate internal standard (e.g., nordazepam-D5 at 10 µg/mL).

-

Add 100 µL of the spiking solution for calibration standards and quality controls. For unknown samples, add 100 µL of methanol (B129727).

-

Alkalinize the sample by adding 500 µL of a saturated aqueous solution of K2CO3 (pH ≈ 12).

-

Add 250 µL of butyl acetate (B1210297) and vortex for 2 minutes.

-

Centrifuge at 6000 x g for 10 minutes.

-

Collect 200 µL of the upper organic phase for analysis.

2. GC-MS Instrumental Parameters

-

GC System: Agilent 7890A GC (or equivalent)

-

Column: HP-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Injector: PTV injector, operating between 200 °C to 320 °C

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 120 °C for 1 min

-

Ramp to 300 °C at 15 °C/min

-

Hold at 300 °C for a backflush program

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 5975C)

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Mass Range: 40–500 amu

-

MS Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

Protocol 2: LC-MS/MS Quantification of this compound in Urine

This protocol describes a "dilute-and-shoot" method, which is rapid and requires minimal sample preparation, adapted from a method for various synthetic cathinones.[3]

1. Sample Preparation

-

To 100 µL of urine sample, add 400 µL of an internal standard solution (e.g., 0.5 µg/mL methylone-D3 and alpha-PVP-D8 in a suitable solvent).

-

Vortex to mix. The sample is now ready for injection.

2. LC-MS/MS Instrumental Parameters

-

LC System: Waters Acquity UPLC (or equivalent)

-

Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Methanol

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40 °C

-

MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters TQD)

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific transitions for this compound and the internal standard must be determined.

Protocol 3: Solid-Phase Extraction (SPE) for this compound in Biological Fluids

SPE can be used as an alternative to LLE for sample cleanup and concentration, providing cleaner extracts.[12]

1. Sample Pre-treatment

-

To 0.5 mL of urine or plasma, add the internal standard.

-

Add 0.5 mL of 2% formic acid and vortex to mix.

2. SPE Procedure (Mixed-Mode Cation Exchange)

-

Conditioning: Condition the SPE cartridge (e.g., Waters Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned cartridge.

-

Washing:

-

Wash with 1 mL of 2% formic acid in water.

-

Wash with 1 mL of methanol.

-

-

Elution: Elute the analytes with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis.

Visualizations

Caption: General experimental workflow for this compound quantification.

Caption: Proposed metabolic pathway of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. ojp.gov [ojp.gov]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of emerging cathinones and validation of a SPE GC-MS method for their simultaneous quantification in blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. fda.gov.tw [fda.gov.tw]

- 8. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. wildpharm.co.za [wildpharm.co.za]

- 10. researchgate.net [researchgate.net]

- 11. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood [mdpi.com]

- 12. benchchem.com [benchchem.com]

Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Dimethylone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the qualitative and quantitative analysis of Dimethylone (also known as bk-MDDMA) using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are compiled from established analytical procedures for synthetic cathinones.

Introduction

This compound is a synthetic cathinone (B1664624) and a substituted amphetamine that has been identified in illicit drug markets. Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including seized materials and biological samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent separation and structural identification capabilities.[1][2] For enhanced sensitivity and to overcome challenges with thermal instability and poor spectral quality, derivatization is often employed.[1][3]

Experimental Protocols

This section details the necessary steps for the analysis of this compound, from sample preparation to data acquisition.

Sample Preparation

The choice of sample preparation technique depends on the matrix. For seized drug powders or solutions, a simple dilution may be sufficient. For biological matrices like urine or plasma, an extraction step is necessary to remove interfering substances.

2.1.1. Reagents and Materials

-

This compound standard (e.g., from Cayman Chemical)[4]

-

Methanol (B129727), HPLC grade[4]

-

Ethyl acetate (B1210297), HPLC grade

-

Dichloromethane, HPLC grade

-

Hexane, HPLC grade

-

Ammonium (B1175870) hydrogen carbonate buffer (0.5 M)

-

Pentafluoropropionic anhydride (B1165640) (PFPA) (derivatizing agent)

-

Internal Standard (IS), e.g., methylone-d3[5]

-

Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

Heater block

2.1.2. Protocol for Standard Solutions

A stock solution of this compound can be prepared by dissolving the reference standard in methanol to a concentration of 1 mg/mL.[4] Working solutions are then prepared by serial dilution of the stock solution with methanol to the desired concentrations for calibration curves (e.g., 50-2000 ng/mL).[6] A test solution with a nominal concentration of 100 µg/mL in methanol can be used for method development.[4]

2.1.3. Protocol for Biological Samples (Urine/Plasma) - Solid-Phase Extraction (SPE)

-

To 1 mL of urine or plasma sample, add the internal standard.

-

Dilute the sample with a suitable buffer (e.g., phosphate (B84403) buffer).

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with water and then a weak organic solvent (e.g., 0.1 M acetic acid, followed by methanol) to remove interferences.

-

Elute the analyte with a suitable solvent mixture (e.g., dichloromethane/isopropanol/ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

The dried extract is then ready for derivatization or reconstitution in a suitable solvent for GC-MS analysis.

2.1.4. Protocol for Biological Samples (Oral Fluid) - Liquid-Liquid Extraction (LLE) [5]

-

To the oral fluid sample, add 5 µL of methylone-d3 (internal standard) and 200 µL of 0.5 M ammonium hydrogen carbonate buffer.[5]

-

Add an appropriate volume of ethyl acetate for extraction.[5]

-

Vortex the mixture and centrifuge to separate the layers.

-

Transfer the organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen.[5]

-

The dried extract is then ready for derivatization.[5]

2.1.5. Derivatization Protocol (Acylation with PFPA) [5]

Derivatization is recommended to improve the chromatographic properties and mass spectral fragmentation of this compound.

-

To the dried extract, add 50 µL of ethyl acetate and 50 µL of PFPA.

-

Vortex the mixture for 30 seconds.

-

Incubate the mixture at 70°C for 20 minutes.

-

Evaporate the mixture to dryness under a stream of nitrogen.[5]

-

Reconstitute the residue in 50-100 µL of ethyl acetate.[5]

-

Inject 1 µL of the reconstituted solution into the GC-MS system.[5]

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of synthetic cathinones. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[6][7] |

| Carrier Gas | Helium at a constant flow rate of 1.0-2.0 mL/min[2] |

| Injection Mode | Splitless or Split (e.g., 30:1), depending on concentration[4] |

| Injector Temperature | 250 - 280°C |

| Oven Temperature Program | Initial temperature of 50-100°C, hold for 1-2 min, then ramp at 15-30°C/min to 280-300°C, hold for 2-5 min[4] |

| Mass Spectrometer | |

| Ionization Mode | Electron Impact (EI) at 70 eV[8] |

| Ion Source Temperature | 230°C[7] |

| Quadrupole Temperature | 150°C |

| Mass Range | m/z 40-550 |

| Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation

Quantitative Data

The following table summarizes the key quantitative parameters for the GC-MS analysis of this compound (or its close analogue, methylone).

| Parameter | Value | Matrix | Derivatization | Reference |